2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-
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Overview
Description
PL37 is a synthetic organic compound known for its dual inhibitory action on neprilysin (neutral endopeptidase) and aminopeptidase N. These enzymes are responsible for the degradation of enkephalins, which are endogenous peptides that play a crucial role in pain modulation. By inhibiting these enzymes, PL37 increases the concentration of enkephalins, providing a novel mechanism for pain control .
Preparation Methods
The synthesis of PL37 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
PL37 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the compound.
Reduction: This reaction can break disulfide bonds, altering the compound’s structure and activity.
Substitution: This reaction can introduce different functional groups, potentially enhancing or reducing its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and peptide degradation.
Biology: Investigated for its role in modulating pain pathways and its effects on enkephalin levels.
Medicine: Explored as a potential treatment for conditions like chronic pain, migraine, and diabetic neuropathy. .
Industry: Potential applications in the development of new analgesics and pain management therapies.
Mechanism of Action
PL37 exerts its effects by inhibiting neprilysin and aminopeptidase N, enzymes that degrade enkephalins. By preventing the breakdown of these peptides, PL37 increases their concentration at pain sites, enhancing their analgesic effects. This mechanism provides a targeted approach to pain management, potentially reducing the need for opioid analgesics and their associated side effects .
Comparison with Similar Compounds
PL37 is unique due to its dual inhibitory action on both neprilysin and aminopeptidase N. Similar compounds include:
PL265: Another dual enkephalinase inhibitor with a focus on peripheral action.
PL800 and PL804: Active metabolites of PL37 that also inhibit enkephalin-degrading enzymes
Properties
CAS No. |
935481-06-4 |
---|---|
Molecular Formula |
C22H34N2O6S3 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
1-ethoxycarbonyloxyethyl 2-[[(2S)-2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1 |
InChI Key |
BJCNUZJDFWFVBY-VITQDTLGSA-N |
SMILES |
CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)CSSC[C@H](CCSC)N |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Debio-0827; PL-37; Debio0827; PL37; Debio 0827; PL 37 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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